(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane
Description
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(1-bromo-2,4-dimethylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
GDQPRBVCSXAQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Bromination of Alkyl Precursors
Method:
Bromination of 2,4-dimethylpentane derivatives, followed by cyclopropanation, forms the core of this synthesis. Bromination can be achieved via radical or electrophilic pathways, depending on the substrate.
- Use of molecular bromine (Br₂) in the presence of radical initiators (e.g., peroxides) or light (hv) to selectively brominate the methyl groups at the 2- and 4-positions.
- Alternatively, N-bromosuccinimide (NBS) under radical conditions offers regioselectivity and milder conditions.
Data Table 1: Bromination Conditions and Yields
| Method | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Radical bromination | Br₂, AIBN, CCl₄ | Room temp | 70-85 | Selective for methyl groups |
| NBS-mediated bromination | NBS, AIBN, CCl₄ | 60°C | 75-88 | Better regioselectivity |
Proposed Synthetic Route
Based on the literature, a feasible synthetic route for This compound is as follows:
- Preparation of 2,4-dimethylpentane precursor.
- Radical bromination at methyl groups to obtain 2,4-dimethylpentane-2,4-dibromide .
- Conversion to olefinic intermediate via elimination or dehydrohalogenation.
- Cyclopropanation of the olefin using Simmons–Smith or carbene transfer methods.
- Selective bromination of the cyclopropane ring or side chains to install the bromine at the desired position, yielding This compound .
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution Reactions: Corresponding substituted cyclopropane derivatives.
Elimination Reactions: Alkenes with varying degrees of substitution.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
Chemistry: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is also investigated for its potential use in drug development due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom and cyclopropane ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Comparison with Similar Bromocyclopropane Derivatives
Structural and Physical Properties
Key comparisons with structurally analogous compounds are summarized below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Dipole Moment (D)* | Boiling Point (K) | Key Substituents |
|---|---|---|---|---|---|
| Cyclopropane | C₃H₆ | 42.08 | 0 | 240 | None |
| 1-Bromocyclopropane | C₃H₅Br | 120.98 | ~1.5–2.0 | ~330 (estimated) | Bromine |
| 1,1-Dimethyl-2-bromocyclopropane | C₅H₉Br | 149.03 | ~2.0–2.5 | N/A | Bromine, two methyl groups |
| Target Compound | C₉H₁₇Br | 205.13 | ~2.5–3.0 | N/A | Bromine, two methyl groups |
| 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone | C₂₀H₂₂BrNO | 372.30 | ~4.0–5.0 | N/A | Bromine, aromatic rings, amide |
*Dipole moments are estimated based on substituent electronegativity and geometry.
Key Observations:
Brominated analogs exhibit higher dipole moments due to the polar C–Br bond. For example, 1-bromocyclopropane (estimated dipole ~1.5–2.0 D) likely has a boiling point ~330 K, comparable to dimethyl ether (46 g/mol, dipole 1.3 D, boiling point 248 K) .
Steric Effects :
- The 2,4-dimethyl substitution in the target compound creates significant steric shielding around the bromine atom, which may slow SN2 reactions compared to less hindered analogs like 1-bromocyclopropane .
Biological Activity
(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is a halogenated cyclopropane derivative characterized by a bromine substituent, which significantly influences its chemical reactivity and potential biological activities. This compound is of interest due to its structural features that may confer unique pharmacological properties.
The molecular formula for this compound is CHBr, indicating the presence of a bromine atom that enhances its reactivity compared to other halogenated compounds. The cyclopropane ring introduces strain, making the compound more reactive in nucleophilic substitution reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity as Electrophile : The bromine atom acts as a leaving group in various chemical reactions, facilitating interactions with nucleophiles.
- Potential Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown efficacy against various types of cancer, including leukemia and solid tumors .
Case Studies
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other halogenated cyclopropanes:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane | Chlorine instead of bromine | Moderate reactivity; potential anticancer effects |
| (1-Iodo-2,4-dimethylpentan-2-yl)cyclopropane | Iodine instead of bromine | Higher reactivity; explored for nucleophilic substitution applications |
| (1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropane | Fluorine instead of bromine | Lower reactivity; used in medicinal chemistry |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of halogenated cyclopropanes. The presence of bromine in this compound enhances its electrophilic character, which is crucial for its potential interactions with biological macromolecules such as proteins and nucleic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
